molecular formula C24H20BrNO2 B5006236 5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B5006236
M. Wt: 434.3 g/mol
InChI Key: PZAYJGYNCHIXMY-UHFFFAOYSA-N
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Description

The compound “5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one” is a complex organic molecule. It contains a phenanthridinone core, which is a tricyclic structure found in many biologically active compounds. The molecule also has a bromo-methoxyphenyl substituent at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, X-ray crystallography, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the phenanthridinone core and the bromo-methoxyphenyl substituent. The bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Phenanthridinones are known to intercalate into DNA and inhibit topoisomerase II .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further elucidation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO2/c1-28-21-12-10-15(25)13-18(21)24-23-17(7-4-8-20(23)27)22-16-6-3-2-5-14(16)9-11-19(22)26-24/h2-3,5-6,9-13,24,26H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAYJGYNCHIXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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